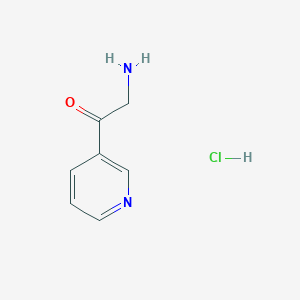

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Description

BenchChem offers high-quality 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-pyridin-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5H,4,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRHWLYBXKDQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30535012 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93103-00-5 | |

| Record name | 2-Amino-1-(pyridin-3-yl)ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30535012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" structure and properties

An In-Depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No: 93103-00-5), a heterocyclic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its strategic value as a molecular scaffold, and the practical considerations for its analysis and handling.

Strategic Importance in Medicinal Chemistry

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride belongs to the aminopyridine class of compounds, which are recognized as "privileged structures" in drug discovery.[1] The pyridine ring acts as a bioisostere of a benzene ring, often improving pharmacokinetic properties and metabolic stability while providing a key hydrogen bond acceptor through its nitrogen atom.[2] The α-aminoketone functionality provides a versatile reactive handle for synthetic elaboration, allowing for the systematic construction of compound libraries to explore structure-activity relationships (SAR). This makes the title compound a valuable starting point for developing novel therapeutics across various domains, including neurology and oncology.[3][4][5]

Chemical Structure and Physicochemical Properties

The structure consists of a pyridine ring functionalized at the 3-position with an ethanone group, which is in turn substituted with an amino group at the alpha-carbon. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for both chemical reactions and potential biological assays.

Caption: Chemical Structure of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 93103-00-5 | [6] |

| Molecular Formula | C₇H₉ClN₂O | [6] |

| Molecular Weight | 172.61 g/mol | [7] |

| Appearance | Solid (Predicted) | |

| Melting Point | Not publicly available | |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

| Rotatable Bond Count | 2 | [7] |

| Topological Polar Surface Area | 56 Ų | [7] |

| XLogP3 | 1.7 | [7] |

Note: Most properties other than basic identifiers are computationally derived due to a lack of published experimental data.

Synthesis and Purification

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Proposed)

Step 1: α-Bromination of 3-Acetylpyridine

-

Rationale: This step introduces a leaving group at the α-position, preparing the molecule for nucleophilic substitution. Bromination of ketones is a standard transformation, often performed under acidic conditions to favor the enol form.

-

Procedure:

-

Dissolve 3-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add bromine (Br₂, 1.0 eq) dropwise while maintaining the temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, the reaction is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate).

-

The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent (e.g., ethyl acetate) and purified, typically via column chromatography.

-

Step 2: Amination via the Delépine Reaction

-

Rationale: The Delépine reaction is a classic method for converting alkyl halides to primary amines using hexamethylenetetramine (HMTA) as an ammonia surrogate, which avoids over-alkylation.

-

Procedure:

-

Dissolve the α-bromo ketone intermediate (1.0 eq) in a solvent like chloroform or acetonitrile.

-

Add hexamethylenetetramine (1.1 eq) and reflux the mixture for 2-4 hours to form the quaternary ammonium salt.

-

Cool the reaction and filter the precipitated salt.

-

Step 3: Hydrolysis and Hydrochloride Salt Formation

-

Rationale: Acidic hydrolysis of the hexaminium salt cleaves the C-N bonds, liberating the primary amine. The use of ethanolic HCl accomplishes this and simultaneously forms the desired hydrochloride salt.

-

Procedure:

-

Suspend the filtered salt in a mixture of ethanol and concentrated hydrochloric acid.

-

Reflux the mixture for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture. The product, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, will often precipitate from the solution.

-

Collect the solid by filtration, wash with cold ethanol or diethyl ether, and dry under vacuum.

-

Purification Strategy

For high-purity material, recrystallization is a common final step. For removing stubborn impurities, particularly unreacted starting materials, more advanced techniques can be employed. A highly effective method involves cation-exchange chromatography, which efficiently separates the basic amine product from non-basic or less basic precursors.[10] Alternatively, a liquid-liquid extraction method based on pH can be used: the crude product is dissolved in water, washed with an organic solvent to remove neutral impurities, and then the pure amine can be precipitated by carefully basifying the aqueous layer.[11]

Analytical Characterization

To confirm the identity and purity of synthesized 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a suite of standard analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a gradient mobile phase of water/acetonitrile containing a modifier like formic acid or TFA is a standard starting point. UV detection should be set to the absorbance maximum of the pyridyl ketone chromophore.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the α-CH₂ group, and a broad singlet for the -NH₃⁺ protons. ¹³C NMR will confirm the presence of the carbonyl carbon and the distinct carbons of the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent parent ion peak corresponding to the free base [M+H]⁺.

-

Infrared (IR) Spectroscopy: Key stretches to identify would be the C=O (ketone) band, N-H bends and stretches (primary amine salt), and C=N/C=C stretches from the pyridine ring.

Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate. Its structure is a launchpad for creating diverse molecular architectures.

Caption: Role as a scaffold in the drug discovery pipeline.

-

Scaffold for Kinase Inhibitors: The aminopyridine motif is present in numerous kinase inhibitors. The amino group can be acylated, sulfonylated, or used in reductive amination to build out side chains that target specific pockets in the kinase active site.

-

Synthesis of GPCR Ligands: The structure can be elaborated to target G-protein coupled receptors, particularly those in the central nervous system where the pyridine moiety can be beneficial for brain penetration.[3]

-

Antibacterial Agents: The related 3-(pyridine-3-yl)-2-oxazolidinone scaffold has shown promise in developing new antibacterial agents, suggesting this compound could be a precursor for similar structures.[2]

Safety and Handling

As a research chemical, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride must be handled with appropriate care. The following information is derived from safety data sheets (SDS) for the compound.[3][10]

-

Hazards: The compound is classified as toxic if swallowed or in contact with skin.[3] It is corrosive and causes severe skin burns and eye damage.[3] It is also considered harmful to aquatic life with long-lasting effects.[3]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield when handling the solid or its solutions.[3]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.[3] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[3][10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[10]

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If swallowed, rinse mouth, give water to drink, and call a poison center or physician immediately.[3]

Conclusion

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is more than just a chemical; it is a strategic tool for medicinal chemists. Its combination of a privileged pyridine scaffold and a versatile α-aminoketone handle makes it an ideal starting point for the synthesis of novel, biologically active compounds. While detailed experimental data in the public domain is sparse, its structural motifs and the properties of its chemical neighbors strongly support its utility in the rational design of new pharmaceuticals. Proper understanding of its synthesis, handling, and analytical characterization is essential for unlocking its full potential in the drug discovery pipeline.

References

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

Bai, R., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863991. Retrieved from [Link]

- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.

-

Al-Awwadi, F., et al. (2021). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. Retrieved from [Link]

-

AHH Chemical Co., Ltd. (n.d.). Ketone, aminomethyl 2-amino-3-pyridyl (4CI). Retrieved from [Link]

-

Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 947597. Retrieved from [Link]

- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

- Google Patents. (n.d.). CN109503469A - A kind of preparation method of 2- acetylpyridine.

-

Zhang, Y., & Pike, A. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC - PubMed Central. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1-(6-amino-5-nitro-3-pyridinyl)ethanone. Retrieved from [Link]

- Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine.

- Google Patents. (n.d.). CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives.

Sources

- 1. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 9. CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives - Google Patents [patents.google.com]

- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No. 93103-00-5), a heterocyclic aminoketone of significant interest in medicinal chemistry. While specific data for this compound is limited in publicly available literature, this document synthesizes information from related structures and general synthetic methodologies to offer valuable insights for researchers. This guide covers plausible synthetic routes, physicochemical properties, potential applications in drug discovery, and essential safety and handling protocols. The α-amino ketone moiety is a well-established pharmacophore, and its incorporation within a pyridine scaffold suggests a diverse range of potential biological activities.[1][2][3] This document aims to serve as a foundational resource for scientists working with or considering the use of this versatile building block.

Introduction: The Significance of α-Amino Ketones in Medicinal Chemistry

The α-amino ketone scaffold is a privileged structural motif found in numerous biologically active compounds and natural products.[1][2] Its presence is often critical for the pharmacological activity of drugs targeting a wide array of biological receptors. Notable examples of pharmaceuticals containing the aminoketone core include the antidepressant bupropion and the appetite suppressant amfepramone.[2][4] The combination of a carbonyl group and an adjacent amino group provides a unique electronic and steric environment, enabling diverse interactions with biological targets.

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride incorporates this key pharmacophore into a pyridine ring system. Pyridine and its derivatives are themselves cornerstones in drug discovery, known for their ability to engage in hydrogen bonding and other non-covalent interactions within enzyme active sites and receptor binding pockets.[5] The fusion of these two important moieties in the target molecule makes it a valuable building block for the synthesis of novel therapeutic agents. Pyridinone-containing compounds, which are structurally related, have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[5]

This guide will explore the chemical identity, synthetic pathways, and potential utility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, providing a scientific framework for its application in research and development.

Physicochemical Properties and Characterization

| Property | Value | Source |

| CAS Number | 93103-00-5 | N/A |

| Molecular Formula | C₇H₉ClN₂O | N/A |

| Molecular Weight | 172.62 g/mol | N/A |

| Appearance | Likely a solid | |

| Solubility | Expected to be soluble in water and polar organic solvents | N/A |

Spectroscopic Characterization (Predicted)

The structural elucidation of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride would rely on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons from the pyridine ring, a singlet for the methylene protons adjacent to the carbonyl and amino groups, and a broad signal for the amine protons. The hydrochloride salt form may influence the chemical shifts.

-

¹³C NMR: Signals would correspond to the carbonyl carbon, the methylene carbon, and the carbons of the pyridine ring.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic absorption bands would be expected for the C=O stretch of the ketone (around 1680-1700 cm⁻¹), N-H stretching of the primary amine (around 3200-3400 cm⁻¹), and C-N stretching. The aromatic C-H and C=C stretching vibrations of the pyridine ring would also be present.

-

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak corresponding to the free base (C₇H₈N₂O) and fragmentation patterns characteristic of the loss of CO, NH₂, and cleavage of the pyridine ring.

-

Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

While a specific, detailed synthesis protocol for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is not published, a plausible and efficient synthetic route can be devised based on established methodologies for the preparation of α-amino ketones.[1][2][3] A common and effective strategy involves the α-amination of a corresponding ketone precursor.

Proposed Synthetic Workflow

A logical synthetic approach would start from the readily available 3-acetylpyridine. The synthesis can be conceptualized as a two-step process: α-halogenation followed by nucleophilic substitution with an amine source.

Caption: Proposed synthetic workflow for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures and should be optimized for specific laboratory conditions.

Step 1: α-Bromination of 3-Acetylpyridine

-

Reaction Setup: To a solution of 3-acetylpyridine in a suitable solvent (e.g., glacial acetic acid or diethyl ether), add a solution of bromine (Br₂) dropwise at a controlled temperature (typically 0-5 °C) with constant stirring. The reaction is often carried out in the presence of an acid catalyst like hydrobromic acid (HBr).

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched, for instance, by pouring it into ice water. The product, 2-bromo-1-(pyridin-3-yl)ethanone, can be extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which may be purified by crystallization or chromatography.

Step 2: Amination of 2-Bromo-1-(pyridin-3-yl)ethanone

-

Reaction Setup: The α-bromo ketone intermediate is dissolved in a suitable solvent (e.g., ethanol, methanol, or a chlorinated solvent). A source of ammonia, such as a solution of ammonia in methanol or liquid ammonia, is then added. The reaction is typically stirred at room temperature or with gentle heating. Alternatively, a protected amine equivalent like hexamethylenetetramine (in the Delepine reaction) can be used, followed by acidic hydrolysis.

-

Reaction Monitoring: The conversion can be followed by TLC or LC-MS.

-

Work-up and Isolation of the Free Base: After the reaction is complete, the solvent is evaporated. The residue is taken up in a suitable solvent and washed to remove inorganic salts. The organic layer is dried and concentrated to afford the crude 2-amino-1-(pyridin-3-yl)ethanone free base.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: The crude free base is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol). A solution of hydrogen chloride (HCl) in the same or a compatible solvent is added dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum to yield 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride make it a highly attractive scaffold for the development of novel therapeutic agents. Its utility can be envisioned in several key areas of drug discovery.

As a Versatile Synthetic Building Block

This compound serves as a valuable starting material for the synthesis of more complex molecules. The primary amine and the ketone functionalities offer multiple reaction sites for derivatization.

Caption: Potential derivatization pathways for 2-Amino-1-(pyridin-3-yl)ethanone.

Potential Pharmacological Activities

Based on the known activities of related pyridine and aminoketone-containing molecules, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride and its derivatives could be investigated for a range of therapeutic applications:

-

CNS Disorders: The structural similarity to bupropion suggests potential applications as antidepressants or for other neurological conditions.[4]

-

Antimicrobial Agents: Pyridine-based scaffolds are present in many antibacterial and antifungal drugs.[5]

-

Anti-inflammatory and Analgesic Agents: The aminopyridine moiety is a known pharmacophore in compounds with anti-inflammatory properties.

-

Kinase Inhibitors: The pyridine ring can act as a hinge-binding motif in kinase inhibitors, making this scaffold a candidate for anticancer drug development.[5]

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. While specific toxicity data is not available, information from related aminoketone hydrochlorides and aminopyridines can provide guidance.[6][7]

5.1. Hazard Identification (Inferred)

-

Acute Toxicity: Likely harmful if swallowed or in contact with skin.[8]

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Respiratory Irritation: May cause respiratory tract irritation.

5.2. Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]

5.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][8]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

Conclusion

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. Its unique combination of a reactive α-amino ketone functionality and a versatile pyridine scaffold makes it an ideal building block for the synthesis of diverse molecular libraries. While the current body of literature on this specific compound is sparse, this technical guide provides a solid foundation for researchers by extrapolating from the rich chemistry of related compounds. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the potential applications are grounded in the known pharmacological profiles of similar structural motifs. Further investigation into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Publications. (2026, January 8). Retrieved from [Link]

-

Mukherjee, D., & Santra, S. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5074. [Link]

-

Wang, L., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869485. [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Chemical Reviews, 106(9), 3725-3755. [Link]

-

2-Amino-1-pyridin-2-yl-ethanone. PubChem. Retrieved January 20, 2026, from [Link]

-

Allen, L. A. T., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(3), 498-513. [Link]

-

Songsri, S., et al. (2024). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters, 26(25), 5264–5269. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(36), 23353-23377. [Link]

-

2-AMINO PYRIDINE FOR SYNTHESIS. Loba Chemie. (2016, April 21). Retrieved from [Link]

-

Al-Zahrani, H. A. (2014). 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. Molecules, 19(11), 17826-17840. [Link]

- Synthesis method of 2-amino pyridine compounds. Google Patents. (n.d.).

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents. (n.d.).

-

Mary, Y. S., et al. (2009). Spectroscopic investigations of 2-aminopyridine. Trade Science Inc.. Retrieved from [Link]

-

1-(2-Aminopyridin-3-yl)ethan-1-one. PubChem. Retrieved January 20, 2026, from [Link]

-

Allochio Filho, L. F., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(36), 23353-23377. [Link]

-

Li, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 2. [Link]

-

Wang, Q., et al. (2018). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Nature Communications, 9(1), 306. [Link]

-

Guedes, N., et al. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 27(19), 6296. [Link]

- 2-amino-3-hydroxypyridine and preparation method and refining method thereof. Google Patents. (n.d.).

-

WELLBUTRIN (bupropion hydrochloride) Label. FDA. Retrieved January 20, 2026, from [Link]

-

Brown, K. K., & Turesky, R. J. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 24(8), 1333–1343. [Link]

-

Vaillancourt, R., et al. (2012). Safe handling of hazardous drugs. Canadian Journal of Hospital Pharmacy, 65(1), 5–19. [Link]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4583. [Link]

-

El-Gamal, M. I., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules, 26(21), 6688. [Link]

-

B3LYP/6‐311+G(2d,p) computed IR spectra of (a) 3‐amino‐1‐formyl nitrile... ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. lobachemie.com [lobachemie.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its core physicochemical properties, delineate a robust synthetic pathway from commercially available precursors, and establish a detailed protocol for its analytical characterization. Furthermore, this guide explores the compound's strategic importance as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), including kinase inhibitors and bisphosphonates. The methodologies and insights presented herein are tailored for researchers, chemists, and professionals engaged in pharmaceutical development and organic synthesis, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Core Compound Properties

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a stable, crystalline solid that serves as a versatile precursor in multi-step organic syntheses. The hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions. Its structure, featuring a primary amine alpha to a ketone, and a pyridine ring, offers multiple reactive sites for derivatization.

The fundamental physicochemical properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-1-(pyridin-3-yl)ethan-1-one hydrochloride | |

| CAS Number | 93103-00-5 | [1] |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.61 g/mol | |

| Topological Polar Surface Area (TPSA) | 56.0 Ų | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 3 | |

| Appearance | Off-white to white crystalline solid | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |

Synthesis and Mechanistic Rationale

The synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is efficiently achieved via a two-step process starting from the readily available precursor, 3-acetylpyridine. The chosen pathway involves an α-bromination followed by a nucleophilic substitution with an amine source, culminating in an in-situ salt formation.

2.1 Synthetic Workflow

The logical flow of the synthesis is depicted below, highlighting the transformation from the starting material to the final hydrochloride salt.

Caption: Synthetic pathway from 3-acetylpyridine to the target compound.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide

-

Rationale: The first step is the selective bromination at the α-carbon of the acetyl group. This is a classic acid-catalyzed halogenation of a ketone. The acidic medium (HBr) protonates the carbonyl oxygen, facilitating enol formation. The enol tautomer then acts as a nucleophile, attacking elemental bromine to form the α-bromo ketone. Using N-Bromosuccinimide (NBS) is an alternative that provides a controlled, low-concentration source of bromine. The product precipitates as the hydrobromide salt.

-

Protocol:

-

To a stirred solution of 3-acetylpyridine (1.0 eq) in glacial acetic acid, add a 33% solution of hydrobromic acid in acetic acid (1.1 eq) at room temperature.

-

Slowly add a solution of bromine (1.05 eq) in acetic acid dropwise, maintaining the temperature below 30°C.

-

After the addition is complete, stir the mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide[2].

-

Step 2: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

-

Rationale: The Delépine reaction is an efficient and mild method for converting alkyl halides to primary amines. The bromo-ketone intermediate reacts with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. Subsequent acidic hydrolysis with ethanolic HCl cleaves the HMTA cage, liberating the primary amine and forming the desired hydrochloride salt in a single pot. This method avoids over-alkylation often seen with ammonia.

-

Protocol:

-

Suspend 2-Bromo-1-(pyridin-3-yl)ethanone hydrobromide (1.0 eq) in chloroform.

-

Add hexamethylenetetramine (1.1 eq) in one portion and stir the mixture at room temperature for 12-16 hours.

-

Filter the resulting white precipitate (the quaternary salt) and wash with chloroform.

-

Suspend the salt in a 1:1 mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours. The solution should become clear.

-

Cool the solution to room temperature and then in an ice bath to crystallize the product.

-

Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

3.1 High-Performance Liquid Chromatography (HPLC)

-

Principle: Reversed-phase HPLC is the method of choice for analyzing polar, water-soluble compounds like the target molecule. A C18 stationary phase provides a nonpolar environment, while a polar mobile phase elutes the compound. The primary amine and the pyridine ring contain chromophores that allow for straightforward UV detection.

-

Suggested Method:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of ~1 mg/mL.

-

3.2 Workflow for Analytical Validation

Caption: Standard workflow for HPLC-based purity and identity analysis.

3.3 Spectroscopic Analysis

While specific experimental spectra are not widely published, the following spectroscopic characteristics are expected and should be confirmed upon synthesis.

-

¹H NMR (in D₂O or DMSO-d₆): Expect signals corresponding to the pyridine ring protons (typically in the δ 7.5-9.0 ppm region), a singlet for the methylene protons (CH₂) alpha to the carbonyl (around δ 4.5 ppm), and a broad signal for the amine protons (NH₂), which may exchange in D₂O.

-

Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected parent ion [M+H]⁺ for the free base (C₇H₈N₂O) would have an m/z of approximately 137.07.

-

Infrared (IR) Spectroscopy: Key stretches to identify include a strong carbonyl (C=O) peak around 1690 cm⁻¹, N-H stretching of the primary amine around 3300-3400 cm⁻¹, and C=N/C=C stretches from the pyridine ring around 1580-1610 cm⁻¹.

Applications in Drug Discovery and Development

The true value of 2-Amino-1-(pyridin-3-yl)ethanone lies in its utility as a versatile synthon for constructing complex molecular architectures. The aminopyridine motif is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets, particularly protein kinases.

4.1 Role as a Key Intermediate

The precursor to our target compound, 3-acetylpyridine, is a documented starting material for multi-step syntheses of major pharmaceuticals.

-

Risedronate Sodium: 3-Acetylpyridine is a key intermediate in the synthesis of Risedronate Sodium, a third-generation bisphosphonate drug used to treat osteoporosis[3][4][5][6][7]. The synthesis involves converting the acetyl group into a pyridylacetic acid moiety, which is then bisphosphonylated[3][4][6].

-

Imatinib: Synthetic routes for the landmark tyrosine kinase inhibitor Imatinib (Gleevec) have been described starting from 1-(pyridin-3-yl)ethanone (3-acetylpyridine)[8][9]. This pathway underscores the importance of the pyridyl-ketone fragment in building the core structure of highly successful targeted cancer therapies[10].

4.2 Construction of Fused Heterocyclic Scaffolds

The α-amino ketone structure is primed for cyclization reactions to form fused heterocyclic systems. One of the most significant applications is in the synthesis of imidazo[1,2-a]pyridines . This scaffold is a cornerstone in modern drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents[11][12][13][14][15].

The reaction typically involves condensing the α-amino ketone with a suitable reagent, leveraging the nucleophilicity of the primary amine and the endocyclic pyridine nitrogen.

Caption: Role as a precursor to advanced pharmaceutical scaffolds.

This strategic position makes 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride a valuable compound for constructing libraries of novel molecules for high-throughput screening and lead optimization in drug discovery programs targeting kinases like LRRK2 or CHK1[16].

Conclusion

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is more than a simple chemical; it is a foundational element in the synthesis of complex and life-saving pharmaceuticals. This guide has provided a technically grounded framework for its synthesis, analysis, and strategic application. By understanding the causality behind the synthetic and analytical protocols, researchers can confidently produce and utilize this key intermediate, accelerating the development of next-generation therapeutics. Its direct lineage to established drugs and its potential for creating novel heterocyclic scaffolds solidify its importance in the pharmaceutical research and development landscape.

References

- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Risedronate Sodium Using 3-Acetylpyridine as a Precursor.

- Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

- Google Patents. (n.d.). US20100317859A1 - Process for the Preparation of Risedronate Sodium.

-

Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US8076483B2 - Process for the preparation of pure risedronic acid or salts.

- Williamson, D. S., et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)

-

Eureka | Patsnap. (n.d.). A kind of preparation method of risedronate sodium. Retrieved from [Link]

- Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.

-

ResearchGate. (n.d.). Synthesis of imatinib mesylate. Retrieved from [Link]

-

MDPI. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

-

National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. Retrieved from [Link]

-

New Drug Approvals. (2014). IMATINIB. Retrieved from [Link]

-

ACS Publications. (2018). Development of a Synthesis of Kinase Inhibitor AKN028. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

- Google Patents. (n.d.). US8609842B2 - Method for synthesizing Imatinib.

-

Chemsrc.com. (n.d.). 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price. Retrieved from [Link]

-

MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BROMO-1-(PYRIDIN-3-YL)ETHANONE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 5. US20100317859A1 - Process for the Preparation of Risedronate Sodium - Google Patents [patents.google.com]

- 6. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

- 7. A kind of preparation method of risedronate sodium - Eureka | Patsnap [eureka.patsnap.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. US8609842B2 - Method for synthesizing Imatinib - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

"2-Amino-1-(pyridin-3-yl)ethanone hydrochloride" spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, a key intermediate in pharmaceutical synthesis. As a molecule possessing a primary amine, a ketone, and a pyridine ring, its structural confirmation relies on a multi-technique approach. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed for researchers and scientists in drug development and chemical synthesis.

Molecular Structure and Spectroscopic Overview

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a salt, where the primary amine is protonated. This protonation significantly influences the spectroscopic features, particularly in NMR and IR spectroscopy. The structural integrity and purity of this compound are paramount for its use in subsequent synthetic steps. The following sections will detail the expected spectral characteristics that serve as a benchmark for its identification.

Figure 1: Chemical structure of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. Experiments are typically conducted in deuterated solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide (DMSO-d₆), as the hydrochloride salt has poor solubility in less polar solvents like chloroform-d (CDCl₃).[1] The choice of solvent can influence the chemical shifts, particularly for exchangeable protons (amine).

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. Due to the electron-withdrawing nature of the protonated pyridine ring and the carbonyl group, all aromatic protons are expected to appear in the downfield region (>7.5 ppm).

Typical Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher spectrometer.[1]

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

Data Interpretation and Expected Signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2' (Pyridine) | ~9.1 - 9.3 | s (or d) | small (~2 Hz) | 1H |

| H6' (Pyridine) | ~8.8 - 9.0 | d | ~5 Hz | 1H |

| H4' (Pyridine) | ~8.3 - 8.5 | dt | ~8 Hz, ~2 Hz | 1H |

| H5' (Pyridine) | ~7.6 - 7.8 | dd | ~8 Hz, ~5 Hz | 1H |

| -CH₂- (Methylene) | ~4.7 - 4.9 | s | - | 2H |

| -NH₃⁺ (Ammonium) | ~8.5 - 8.9 (broad) | s (broad) | - | 3H |

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ is chosen for its ability to dissolve the polar hydrochloride salt and because the -NH₃⁺ protons do not rapidly exchange with the solvent, allowing for their observation as a broad singlet. In D₂O, these protons would exchange with deuterium and become invisible.

-

High Field Magnet (≥400 MHz): A higher field strength is crucial for achieving better signal dispersion, especially in the crowded aromatic region of the pyridine ring, ensuring accurate multiplicity and coupling constant analysis.[1]

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Typical Experimental Protocol:

-

Use the same sample prepared for ¹H NMR analysis.

-

Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at an appropriate frequency (e.g., 100 or 125 MHz for a 400 or 500 MHz instrument, respectively).[2][3]

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Data Interpretation and Expected Signals:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Ketone) | ~192 - 195 |

| C2' (Pyridine) | ~150 - 153 |

| C6' (Pyridine) | ~148 - 151 |

| C4' (Pyridine) | ~138 - 141 |

| C3' (Pyridine) | ~131 - 134 |

| C5' (Pyridine) | ~124 - 127 |

| -CH₂- (Methylene) | ~45 - 48 |

Expertise & Trustworthiness: The chemical shifts are predicted based on established values for 3-acylpyridines and α-aminoketones.[2][4] The downfield shift of the carbonyl carbon is characteristic of ketones conjugated with an aromatic system. The methylene carbon is shifted downfield due to the adjacent electron-withdrawing carbonyl and ammonium groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Typical Experimental Protocol (Solid State):

-

Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Expected Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200 - 2800 | N-H Stretch (symmetric/asymmetric) | Ammonium (-NH₃⁺) | Strong, Broad |

| ~1700 - 1680 | C=O Stretch | Aryl Ketone | Strong |

| ~1610 - 1580 | N-H Bend (asymmetric) | Ammonium (-NH₃⁺) | Medium |

| ~1590, ~1480 | C=C and C=N Ring Stretches | Pyridine Ring | Medium |

| ~1510 - 1490 | N-H Bend (symmetric) | Ammonium (-NH₃⁺) | Medium |

Authoritative Grounding: The broad absorption in the 3200-2800 cm⁻¹ range is a hallmark of an ammonium salt, distinguishing it from a primary amine which typically shows two sharp peaks around 3400-3300 cm⁻¹.[5] The position of the C=O stretch is consistent with an aryl ketone, where conjugation to the pyridine ring slightly lowers the frequency compared to a simple aliphatic ketone.

Figure 2: Standard workflow for FT-IR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this hydrochloride salt, Electrospray Ionization (ESI) is the preferred method, as it is a soft ionization technique suitable for polar and ionic compounds.

Typical Experimental Protocol (ESI-MS):

-

Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or an acetonitrile/water mixture.

-

Infuse the solution directly into the ESI source or inject it via an HPLC system.

-

Acquire the spectrum in positive ion mode.

Data Interpretation:

-

Molecular Ion: The analysis is performed on the free base, 2-amino-1-(pyridin-3-yl)ethanone, which has a molecular weight of 136.15 g/mol .[6] In positive mode ESI-MS, the most prominent peak will be the protonated molecular ion [M+H]⁺.

-

Fragmentation: The primary fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the methylene carbon (α-cleavage), which is a characteristic fragmentation for ketones.

Expected m/z Values:

| m/z Value | Ion Identity |

| 137.07 | [M+H]⁺ (Protonated Molecule) |

| 106.04 | [C₆H₄NO]⁺ (Pyridinoyl cation) |

| 78.03 | [C₅H₄N]⁺ (Pyridyl cation) |

digraph "Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5];Parent [label="[M+H]⁺\nm/z = 137", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Frag1 [label="Pyridinoyl Cation\n[C₆H₄NO]⁺\nm/z = 106", fillcolor="#FBBC05", fontcolor="#202124"]; Frag2 [label="Pyridyl Cation\n[C₅H₄N]⁺\nm/z = 78", fillcolor="#34A853", fontcolor="#FFFFFF"];

Parent -> Frag1 [label=" -CH₂NH₂"]; Frag1 -> Frag2 [label=" -CO"]; }

Sources

An In-Depth Technical Guide to the Solubility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride (CAS No: 37923-99-8), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's solubility in a variety of common laboratory solvents. The guide integrates theoretical principles of solubility with practical, experimentally-derived data and robust methodologies for solubility determination. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide aims to be a trusted resource for laboratory and process development applications. Visualizations, including data tables and process diagrams, are provided to enhance understanding and facilitate practical application of the information presented.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's developability and ultimate clinical success.[1] Poor aqueous solubility is a leading cause of low oral bioavailability, hindering the systemic absorption required to elicit a pharmacological response.[1][2] For active pharmaceutical ingredients (APIs) and their synthetic intermediates, understanding solubility in various solvent systems is not merely an academic exercise; it is a critical necessity for process optimization, formulation design, purification, and ensuring consistent product quality.

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a vital building block in the synthesis of numerous pharmaceutical compounds. Its structure, featuring a basic amino group, a ketone, and a pyridine ring, imparts a unique combination of polarity and potential for hydrogen bonding. The hydrochloride salt form is often utilized to enhance stability and, critically, to modify its solubility profile compared to the free base.[3]

This guide provides an in-depth examination of the solubility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride. We will delve into the theoretical underpinnings that govern its dissolution, present qualitative solubility data across a spectrum of solvents, and provide a detailed, field-proven protocol for quantitative solubility determination. The objective is to equip the reader with both the foundational knowledge and the practical tools to effectively work with this important compound.

Theoretical Framework: Understanding the "Why" Behind Solubility

The solubility of a solute in a solvent is a complex interplay of intermolecular forces, thermodynamics, and the specific chemical structures of the molecules involved. For an ionic compound like 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, the process of dissolution involves overcoming the crystal lattice energy of the solid and establishing favorable interactions between the ions and the solvent molecules (solvation).

The Principle of "Like Dissolves Like"

This adage remains a powerful guiding principle. It suggests that substances with similar polarities are more likely to be soluble in one another.[4][5][6]

-

Polar Solvents: These solvents possess large dipole moments and/or the ability to form hydrogen bonds (protic solvents). Water, methanol, and ethanol are prime examples.[7][8] They are adept at solvating ions and polar molecules.

-

Non-polar Solvents: These solvents have low dielectric constants and are characterized by van der Waals forces. Examples include hexane, toluene, and diethyl ether.[4][5]

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is an ionic salt. In solution, it dissociates into a positively charged organic cation and a chloride anion. This ionic nature dictates that it will exhibit the highest solubility in highly polar, protic solvents that can effectively solvate these ions through ion-dipole interactions and hydrogen bonding.

Key Molecular Features Influencing Solubility

The structure of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride offers several key features that govern its interactions with solvents:

-

Ammonium Group (-NH3+): The protonated amino group is a potent hydrogen bond donor and is the primary site for strong ion-dipole interactions with polar solvents.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. The ring itself contributes to the overall polarity of the molecule.

-

Ketone Group (C=O): The carbonyl oxygen is another hydrogen bond acceptor.

-

Chloride Ion (Cl-): As the counter-ion, it requires solvation by polar solvent molecules.

The combination of these features results in a highly polar molecule, predicting poor solubility in non-polar solvents and favorable solubility in polar solvents. The hydrochloride form, by ensuring the amino group is protonated and the compound is ionic, significantly enhances its aqueous solubility compared to its free base counterpart.[3][9]

Qualitative Solubility Profile

A preliminary assessment of solubility in a range of solvents is a crucial first step in any development program. The following table summarizes the qualitative solubility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride at ambient temperature (approx. 20-25°C), based on typical observations for similar amine hydrochloride salts.

| Solvent Category | Solvent | Polarity Index | Protic/Aprotic | Predicted Qualitative Solubility | Rationale for Interaction |

| Highly Polar Protic | Water (H₂O) | 1.000 | Protic | Very Soluble | Excellent H-bonding and ion-dipole interactions with both cation and anion.[3] |

| Methanol (MeOH) | 0.762 | Protic | Soluble | Strong H-bonding and polarity effectively solvate the ionic compound. | |

| Ethanol (EtOH) | 0.654 | Protic | Sparingly Soluble | Reduced polarity compared to methanol leads to lower solvating power for the salt. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 0.444 | Aprotic | Soluble | High polarity and strong dipole moment can solvate the cation, though less effective with the anion than protic solvents. |

| Dimethylformamide (DMF) | 0.386 | Aprotic | Sparingly Soluble | Moderate polarity allows for some dissolution, but lacks H-bond donation for effective anion solvation. | |

| Acetonitrile (ACN) | 0.460 | Aprotic | Slightly Soluble | Polarity is significant, but it is a poor H-bond acceptor and cannot donate H-bonds. | |

| Moderately Polar | Acetone | 0.355 | Aprotic | Very Slightly Soluble | Insufficient polarity to effectively overcome the crystal lattice energy of the salt. |

| Ethyl Acetate (EtOAc) | 0.228 | Aprotic | Insoluble | Low polarity and inability to solvate ions effectively. | |

| Dichloromethane (DCM) | 0.309 | Aprotic | Insoluble | Although a common organic solvent, its polarity is too low for ionic compounds.[10] | |

| Non-Polar | Toluene | 0.099 | Aprotic | Insoluble | Dominated by van der Waals forces, which cannot interact favorably with the ionic salt. |

| Hexane | 0.009 | Aprotic | Insoluble | Lacks any significant polar interactions required for dissolution. |

Polarity Index values are relative and sourced from established literature to provide a comparative scale.[5][6]

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

To move beyond qualitative estimates, a robust and reproducible experimental method is required. The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[11] It is a thermodynamic measurement that reflects the true saturation point of the solute in the solvent under specified conditions.[12][13]

Principle of the Method

An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period, allowing the system to reach equilibrium between the dissolved and undissolved states. The concentration of the solute in the supernatant is then measured, representing the equilibrium solubility.

Experimental Workflow Diagram

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

Causality and Self-Validation: This protocol is designed to be self-validating. By ensuring an excess of solid remains at the end of the experiment, we confirm that equilibrium at saturation was achieved. Taking samples at multiple time points (e.g., 24h and 48h) and finding consistent concentration values further validates that equilibrium has been reached.[11]

-

Preparation:

-

Accurately weigh approximately 20-30 mg of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride into a 4 mL glass vial. The key is to add an amount that is visibly in excess of what is expected to dissolve.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25°C ± 0.5°C). Constant temperature control is critical as solubility is temperature-dependent.[3][11]

-

Agitate the samples at a moderate speed (e.g., 150 rpm) for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is advisable to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, remove the vials and allow them to stand undisturbed for 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous) into a clean analysis vial. This step is crucial to remove any fine particulates that would otherwise lead to an overestimation of solubility.

-

-

Analysis:

-

Prepare a calibrated stock solution of the compound in a solvent in which it is freely soluble (e.g., water or methanol).

-

Generate a standard curve (typically 5-6 points) by making serial dilutions of the stock solution.

-

Dilute the filtered sample aliquot with the HPLC mobile phase to a concentration that falls within the linear range of the standard curve.

-

Analyze the standards and the diluted sample by a validated HPLC-UV method.

-

Determine the concentration of the diluted sample by interpolating its peak area against the standard curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

-

Factors Influencing Solubility: Beyond the Solvent

While solvent choice is primary, other factors can significantly impact the measured solubility of an amine hydrochloride salt.[2]

pH of the Medium

For aqueous solutions, pH is a critical determinant. As a salt of a weak base, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride's solubility can be influenced by the common ion effect. In highly acidic solutions (low pH), the high concentration of H+ will keep the equilibrium shifted towards the protonated (and soluble) form. However, adding a large excess of chloride ions from another source could potentially decrease solubility. As the pH increases towards the pKa of the corresponding free base, the equilibrium will shift, forming the less soluble free base, which may precipitate out of solution.[12]

Caption: Effect of pH on the equilibrium of an amine salt.

Temperature

For most solid solutes, solubility is an endothermic process, meaning it increases with temperature.[2][3] This is because the additional thermal energy helps overcome the crystal lattice forces of the solid and increases the kinetic energy of the solvent molecules, enhancing their solvating power. When reporting solubility data, specifying the temperature is mandatory for reproducibility.

Solid-State Properties

The crystalline form (polymorphism) of the compound can have a significant impact on its solubility. Different polymorphs have different crystal lattice energies. A metastable polymorph will generally exhibit higher apparent solubility than the most stable crystalline form. It is therefore essential to characterize the solid form of the material being tested.

Conclusion and Future Directions

This guide has provided a detailed overview of the solubility of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, bridging theoretical principles with practical experimental guidance. As an ionic salt, its solubility is dominated by solvent polarity, with high solubility in polar protic solvents like water and poor solubility in non-polar organic solvents. The provided shake-flask protocol offers a reliable method for generating quantitative, high-quality solubility data essential for process development and formulation.

For professionals in drug development, a thorough understanding of these principles is indispensable. Future work should focus on generating a complete pH-solubility profile and investigating the effects of temperature and different buffer species to fully characterize this important synthetic intermediate. Such data will be invaluable for optimizing reaction conditions, developing robust purification strategies, and enabling rational formulation design.

References

- Vertex AI Search. Polarity of Solvents.

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Available from: [Link]

- Solubility of Things. Methylamine hydrochloride.

- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.

- The Periodic Table. Examples of High Polarity Solvents.

- Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023).

- Mole, J., Box, K., & Comer, J. Measuring the solubility of salts of basic drugs without first creating the salts. Sirius Analytical.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available from: [Link]

- Kumar, L., & Kumar, V. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- ANVISA. (2011). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Scielo.

- Dhamrait, A. K. solubility experimental methods.pptx. SlideShare.

- Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1037-1046.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available from: [Link]

- Quora. Why do amines dissolve in hydrochloric acid?. (2017).

- Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. (2021).

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. chemicool.com [chemicool.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. quora.com [quora.com]

- 10. theses.gla.ac.uk [theses.gla.ac.uk]

- 11. scielo.br [scielo.br]

- 12. pharmatutor.org [pharmatutor.org]

- 13. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(pyridin-3-yl)ethanone hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a functionalized aminoketone, it incorporates a pyridine ring, a key pharmacophore found in numerous biologically active molecules and approved drugs. The presence of a primary amine and a ketone group provides versatile handles for chemical modification, making it a valuable building block for the synthesis of more complex molecular architectures.

This guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, outlines a robust synthetic methodology, discusses its potential applications in drug discovery, and provides essential safety and handling information. The insights herein are curated for professionals engaged in chemical research and pharmaceutical development.

Core Physicochemical Properties

Due to the specific nature of this compound as a synthetic intermediate, comprehensive experimental data is not always consolidated in publicly available databases. The following section combines catalog information, data from closely related analogues, and theoretical predictions to provide a robust profile.

Structure and Identification

-

IUPAC Name: 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride

-

Chemical Structure:

(Self-generated image, as no direct source image is available) -

Molecular Formula: C₇H₉ClN₂O

-

Molecular Weight: 172.62 g/mol

-

CAS Number: A specific CAS number for the hydrochloride salt is not consistently reported in major databases. The free base, 2-Amino-1-(pyridin-3-yl)ethanone, also lacks a universal CAS entry, distinguishing it from its better-documented isomers.

Tabulated Physical Properties

The following table summarizes key physical properties. Experimental values for melting point and solubility are often proprietary or not published; therefore, values should be confirmed experimentally.

| Property | Value / Description | Source / Rationale |

| Appearance | Expected to be an off-white to pale yellow crystalline solid. | Typical appearance for aminoketone hydrochloride salts. |

| Melting Point | >200 °C (with decomposition). | Aminoketone hydrochlorides are salts and typically have high melting points. The exact value requires experimental determination. |

| Boiling Point | Not applicable; likely decomposes upon heating at atmospheric pressure. | Ionic salts generally do not have a defined boiling point. |

| Solubility | Soluble in water and methanol. Sparingly soluble in ethanol. Insoluble in non-polar organic solvents like diethyl ether or hexanes. | The hydrochloride salt form confers aqueous solubility. Polarity predictions suggest solubility in polar protic solvents. |

| Stability | Stable under standard laboratory conditions (ambient temperature, protected from light and moisture). Avoid strong bases and strong oxidizing agents. The free base form may be less stable than the HCl salt. | The hydrochloride salt protects the primary amine from oxidative degradation and other side reactions, enhancing shelf-life.[1] |

Synthesis and Characterization

The most direct and industrially relevant synthesis of 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride involves the amination of a suitable α-haloketone precursor.

Synthetic Workflow

The primary route involves a two-step process starting from 3-acetylpyridine:

-

Halogenation: α-Bromination or α-chlorination of 1-(pyridin-3-yl)ethanone (also known as 3-acetylpyridine).

-

Amination: Displacement of the halide with an amino group, followed by salt formation. A common method is the Delépine reaction, which uses hexamethylenetetramine to install the primary amine, followed by acidic hydrolysis.

The key precursor, 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride (CAS: 61889-48-3), is commercially available and serves as an excellent starting point for a more direct amination.[2]

Caption: Proposed synthetic workflow via the Delépine reaction.

Experimental Protocol: Delépine Reaction

Causality: The Delépine reaction is chosen for its efficiency in converting alkyl halides to primary amines with minimal over-alkylation byproducts, which can be a problem with direct ammonolysis. The use of hexamethylenetetramine (HMTA) forms a stable quaternary ammonium salt, which upon acidic hydrolysis cleanly yields the desired primary amine hydrochloride.

-

Salt Formation: To a stirred suspension of 2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride (1.0 eq) in chloroform, add hexamethylenetetramine (1.1 eq).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Isolation of Intermediate: Cool the reaction mixture. The quaternary ammonium salt intermediate will precipitate. Collect the solid by filtration and wash with cold chloroform.

-

Hydrolysis: Suspend the isolated intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., a 5:1 v/v mixture).

-

Final Product Formation: Heat the suspension to reflux for 6-12 hours. The hydrolysis of the HMTA complex releases the primary amine as its hydrochloride salt.

-

Purification: Cool the reaction mixture to 0-5 °C. The product, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride, will crystallize. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Self-Validation: The purity of the final product should be assessed by ¹H NMR and ¹³C NMR spectroscopy to confirm the structure and by HPLC to determine chemical purity (typically >95%). The melting point should be sharp.

Spectroscopic Characterization (Predicted)

While a definitive published spectrum for this specific compound is elusive, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.

-

¹H NMR (in D₂O):

-

Pyridyl Protons (4H): Expect complex multiplets in the aromatic region (δ 8.0-9.0 ppm). The proton at C2 (between the two nitrogens, one being protonated) will be the most deshielded. The proton at C4 will likely appear as a doublet of triplets, C5 as a doublet of doublets, and C6 as a doublet.

-

Methylene Protons (2H): A singlet around δ 4.5-5.0 ppm (—C(=O)CH₂NH₃⁺). The adjacent carbonyl and ammonium groups will significantly deshield these protons.

-

-

¹³C NMR (in D₂O):

-

Carbonyl Carbon (1C): A peak around δ 190-195 ppm.

-

Pyridyl Carbons (5C): Peaks in the range of δ 125-155 ppm.

-

Methylene Carbon (1C): A peak around δ 45-50 ppm.

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

N-H Stretch: Broad absorption from 2800-3200 cm⁻¹ characteristic of an ammonium (NH₃⁺) salt.

-

C=O Stretch: Strong, sharp absorption around 1690-1710 cm⁻¹.

-

C=N and C=C Stretches: Absorptions in the 1570-1610 cm⁻¹ region, characteristic of the pyridine ring.

-

-

Mass Spectrometry (MS-ESI+):

-

The molecular ion peak for the free base [M+H]⁺ would be observed at m/z = 137.07.

-

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Amino-1-(pyridin-3-yl)ethanone lies in its role as a versatile synthetic intermediate. The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and its metabolic stability.[3]

Caption: Key reaction pathways for derivatization.

-

Synthesis of Chiral Amino Alcohols: The ketone can be stereoselectively reduced to form chiral 1,2-amino alcohols, which are crucial components of many pharmaceutical agents, including beta-blockers and antiviral drugs.

-

Formation of Fused Heterocycles: The aminoketone moiety is a classic precursor for the synthesis of fused heterocyclic systems. For example, condensation with 1,2-dicarbonyl compounds can yield substituted pyrazines, while reaction with orthoesters can lead to the formation of imidazole rings fused to other systems.

-

Building Block for Enzyme Inhibitors: The scaffold can be elaborated into structures that target enzyme active sites. The primary amine can be acylated or sulfonated to introduce recognition elements, while the pyridine nitrogen can act as a hydrogen bond acceptor to interact with protein backbones.

Safety and Handling

As a laboratory chemical, 2-Amino-1-(pyridin-3-yl)ethanone hydrochloride requires careful handling. Safety information for closely related aminoketone hydrochlorides provides a reliable guide.

-

Hazard Classification (Predicted):

-

Harmful if swallowed (Acute Toxicity, Oral).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-